molecular formula C21H22N2O2 B7801487 (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] CAS No. 944475-59-6

(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

Cat. No.: B7801487
CAS No.: 944475-59-6
M. Wt: 334.4 g/mol
InChI Key: JTNVCJCSECAMLD-ROUUACIJSA-N
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Description

(+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is a chiral ligand widely used in asymmetric synthesis. This compound is known for its ability to form stable complexes with various metal ions, which can then be used as catalysts in a range of chemical reactions. The chiral nature of this ligand allows for the selective formation of one enantiomer over another, making it a valuable tool in the production of enantiomerically pure compounds.

Scientific Research Applications

(+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] typically involves the reaction of ®-phenylglycinol with acetone in the presence of an acid catalyst. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the oxazoline ring. The overall reaction can be summarized as follows:

    Formation of Imine Intermediate:

Industrial Production Methods

In industrial settings, the production of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazoline derivatives.

    Reduction: Reduction reactions can convert the oxazoline ring to other functional groups.

    Substitution: The phenyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Electrophiles such as halogens and alkylating agents are used in substitution reactions.

Major Products Formed

    Oxidation: Oxazoline derivatives with various functional groups.

    Reduction: Reduced forms of the oxazoline ring.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] involves its ability to form stable complexes with metal ions. These metal complexes can then act as catalysts in various chemical reactions. The chiral nature of the ligand allows for the selective formation of one enantiomer over another, which is crucial in asymmetric synthesis. The molecular targets and pathways involved include the coordination of the ligand to the metal center, which facilitates the catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • ®-2,2’-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]
  • (S)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
  • (S)-2,2’-Isopropylidenebis[(4S)-4-phenyl-2-oxazoline]

Uniqueness

(+)-2,2’-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline] is unique due to its specific chiral configuration, which allows for the selective formation of one enantiomer over another in asymmetric synthesis. This selectivity is crucial in the production of enantiomerically pure compounds, which are important in various applications, including pharmaceuticals and fine chemicals.

Properties

IUPAC Name

(4R)-4-phenyl-2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-21(2,19-22-17(13-24-19)15-9-5-3-6-10-15)20-23-18(14-25-20)16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3/t17-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNVCJCSECAMLD-ROUUACIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150529-93-4
Record name Ph-box, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150529934
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PH-BOX, (R,R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CG7P67W7W0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
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(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
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(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
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(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Reactant of Route 5
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]
Reactant of Route 6
(+)-2,2'-Isopropylidenebis[(4R)-4-phenyl-2-oxazoline]

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